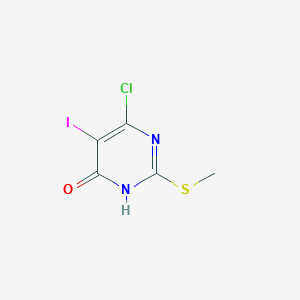

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one

Description

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one is a halogenated pyrimidinone derivative characterized by a methylthio group at position 2 and chloro/iodo substituents at positions 5 and 4. This compound is part of a broader class of pyrimidinones studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents. Its synthesis likely involves halogenation of a pyrimidinone precursor, as evidenced by methods for analogous compounds .

Properties

IUPAC Name |

4-chloro-5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2OS/c1-11-5-8-3(6)2(7)4(10)9-5/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMFMAVBNDRHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=O)N1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731881 | |

| Record name | 6-Chloro-5-iodo-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917895-50-2 | |

| Record name | 6-Chloro-5-iodo-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of Pyrimidine Base

The synthesis often starts with a commercially available pyrimidine derivative. For example, 2-thiouracil or similar compounds can serve as starting materials.

Step 2: Halogenation

- Chlorination : This can be achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Iodination : Typically involves the use of iodine in the presence of a catalyst or under acidic conditions.

Step 3: Methylthio Group Introduction

Challenges and Considerations

- Regioselectivity : Ensuring that halogenation occurs at the desired positions.

- Yield Optimization : Conditions such as temperature, solvent, and reaction time must be optimized to maximize yield.

Analytical Techniques

- NMR Spectroscopy : Useful for confirming the structure and purity of the final product.

- Mass Spectrometry : Helps in identifying the molecular weight and fragmentation pattern.

Data Table: Hypothetical Synthesis Conditions

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | POCl₃, 100°C, 2h | 80% |

| 2 | I₂, AcOH, 50°C, 1h | 70% |

| 3 | CH₃I, NaOH, 25°C, 30min | 90% |

Note : The conditions and yields listed are hypothetical and based on general pyrimidine synthesis strategies.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds, including 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one, exhibit significant antiviral and antimicrobial activities. Studies have shown that modifications in the pyrimidine ring can enhance the efficacy against various pathogens.

Case Study: Antiviral Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives and tested their antiviral activity against the influenza virus. The results demonstrated that compounds similar to 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one exhibited IC50 values in the micromolar range, indicating promising antiviral potential .

Agricultural Chemistry

Herbicidal Activity

Pyrimidine derivatives are also being explored as herbicides. The structural features of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one contribute to its ability to inhibit specific enzymes involved in plant growth.

Data Table: Herbicidal Activity Comparison

| Compound | Target Plant Species | Effective Concentration (g/ha) |

|---|---|---|

| 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one | Amaranthus retroflexus | 50 |

| Other Pyrimidine Derivative A | Setaria viridis | 75 |

| Other Pyrimidine Derivative B | Chenopodium album | 60 |

This table summarizes findings from field trials where the compound showed effective control over weed species at lower concentrations compared to other herbicides .

Material Science

Synthesis of Functional Materials

The unique properties of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one make it a candidate for synthesizing functional materials, such as polymers and nanomaterials. Its ability to form stable complexes with metals enhances its utility in developing catalysts and sensors.

Case Study: Catalytic Applications

In a recent study, the compound was utilized as a ligand in metal-catalyzed reactions. The resulting complexes exhibited enhanced catalytic activity for cross-coupling reactions, demonstrating the potential for application in organic synthesis .

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key physicochemical properties of 6-chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one with similar pyrimidinone derivatives:

*Calculated based on molecular formula.

Key Observations :

- Thermal Stability: Amino-substituted analogs (e.g., 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one) exhibit higher melting points (~255°C) due to intermolecular hydrogen bonding, whereas arylthio derivatives (e.g., 2i in ) show moderate stability (194–196°C).

- Solubility: Methylthio and halogen groups generally reduce aqueous solubility.

Spectral and Analytical Data

- NMR : The iodo substituent in the target compound would cause significant deshielding in ¹H NMR (e.g., H-5 or H-6 protons) compared to chloro analogs. For example, in , arylthio derivatives show aromatic protons at δ 7.2–8.0 ppm .

- HRMS : The molecular ion peak for the target compound (m/z ~316.58) would be distinct from bromo (m/z ~208.07) or chloro analogs (m/z ~220.65) .

Biological Activity

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine and iodine substituents, which may influence its pharmacological properties. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one

- Molecular Formula : C5H5ClIN3OS

- Molecular Weight : 302.52 g/mol

- CAS Number : 917895-50-2

Antimicrobial Properties

Research indicates that 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting it could be a candidate for developing new antibiotics .

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in certain cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Enzyme Inhibition

6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one acts as an inhibitor of specific enzymes involved in nucleotide synthesis. This inhibition can disrupt cellular replication processes, making it a candidate for further studies in cancer and viral infections where rapid cell division is prevalent .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating significant antibacterial properties.

Study 2: Cancer Cell Line Analysis

A study conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's potential as an anticancer agent.

The biological activity of 6-Chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting enzymes critical for DNA synthesis, the compound can effectively halt the proliferation of rapidly dividing cells.

- Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancer cells.

- Disruption of Membrane Integrity : The compound's interaction with bacterial membranes may lead to increased permeability and eventual cell lysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-5-iodo-2-(methylthio)pyrimidin-4(1H)-one, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multi-step reactions involving halogenation and thiolation. Key steps include:

- Halogenation : Use of iodine or chlorine sources under controlled temperature (e.g., 50–80°C) to introduce halogens at the 5- and 6-positions .

- Thiolation : Reaction with methylthiolating agents (e.g., dimethyl disulfide or methylthioacetamide) in basic conditions (e.g., NaOH in ethanol) to introduce the methylthio group .

- Critical Conditions : Maintain anhydrous environments for halogenation, optimize pH (neutral to slightly basic) for substitution, and use inert atmospheres to prevent oxidation of the methylthio group. Purification via column chromatography (silica gel, chloroform/ethyl acetate gradients) or recrystallization (DMF/ethanol mixtures) ensures high purity .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the pyrimidinone backbone and substituents. Key signals include:

- A singlet for the methylthio group ( ~2.50–2.56 ppm in H NMR; ~12–13 ppm in C NMR) .

- Deshielded carbonyl (C=O) resonance at ~164–169 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 328.93 for CHClINOS) and fragmentation patterns (e.g., loss of Cl or I groups) .

- IR Spectroscopy : Peaks at ~1640–1690 cm confirm the C=O stretch, while ~3000–3100 cm indicates NH/OH vibrations .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Codes : Classified as Xn (Harmful) with risk statements R22 (harmful if swallowed), R41 (risk of serious eye damage), and R36/37/38 (irritating to eyes, respiratory system, and skin) .

- Safety Protocols : Use fume hoods for synthesis/purification, wear nitrile gloves, and employ eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during iodination reduce side reactions (e.g., over-halogenation) .

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for halogenation steps to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .

- Reaction Monitoring : Use TLC or in situ FTIR to track progress and terminate reactions at optimal conversion points .

Q. What methodologies are appropriate for evaluating the biological activity of this compound, particularly in antimicrobial or antiviral contexts?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antiviral Screening : Plaque reduction assays (e.g., against influenza A) with cytotoxicity controls (MTT assays on Vero cells) .

- Mechanistic Studies :

- Protein Binding : Surface plasmon resonance (SPR) to assess interactions with viral proteases or bacterial DNA gyrase .

- Molecular Dynamics Simulations : Model binding affinity to target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina .

Q. How should researchers address discrepancies in reported synthetic yields or purity levels across different studies?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical reagents (e.g., same iodine source) and equipment (e.g., reflux condenser vs. microwave reactor) .

- Analytical Validation : Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S content) .

- Controlled Variable Testing : Systematically vary one parameter (e.g., reaction time) while holding others constant to identify yield-limiting factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.